2-Amino-4,5,6-trifluorobenzothiazole
Overview
Description
2-Amino-4,5,6-trifluorobenzothiazole is a heterocyclic compound with the molecular formula C7H3F3N2S and a molecular weight of 204.17 g/mol . This compound is characterized by the presence of a benzothiazole ring substituted with three fluorine atoms and an amino group. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Mechanism of Action
Target of Action
2-Amino-4,5,6-trifluorobenzothiazole (ATFB) is a derivative of 2-aminobenzothiazole, a class of compounds known for their wide spectrum of biological activity . . These effects suggest that ATFB may interact with a variety of cellular targets.
Mode of Action
Benzothiazole derivatives have been shown to exhibit different modes of action based on aryl group substitution . Some compounds have been found to perturb cell membranes, while others bind to DNA . It’s possible that ATFB may also interact with its targets in a similar manner.
Biochemical Pathways
Given the wide range of biological activities associated with benzothiazole derivatives, it’s likely that atfb impacts multiple biochemical pathways .
Result of Action
Based on the known biological activities of benzothiazole derivatives, it can be inferred that atfb may have a broad range of effects, including antiviral, antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
It’s worth noting that the synthesis of benzothiazole derivatives has been carried out in the context of green synthesis, which emphasizes environmentally friendly practices . This suggests that the synthesis and action of ATFB may be influenced by environmental considerations.
Biochemical Analysis
Biochemical Properties
2-Amino-4,5,6-trifluorobenzothiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between this compound and proteases can lead to the inhibition of protease activity, thereby affecting protein degradation pathways. Additionally, this compound has been shown to bind to certain receptors on the cell surface, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways. Furthermore, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression levels of genes involved in cell proliferation and survival. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. This compound can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxification enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as the inhibition of tumor growth and the modulation of immune responses. At high doses, this compound can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, this compound undergoes oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes. In phase II reactions, this compound is conjugated with endogenous molecules, such as glucuronic acid and glutathione, to form more hydrophilic metabolites that are readily excreted from the body. These metabolic pathways play a crucial role in determining the pharmacokinetics and toxicity of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Additionally, this compound can bind to plasma proteins, which facilitates its distribution throughout the body. The localization and accumulation of this compound within specific tissues are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or lysosomes, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Similarly, mitochondrial targeting signals can direct this compound to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5,6-trifluorobenzothiazole typically involves the condensation of 2-aminobenzenethiol with trifluoromethyl ketones under acidic conditions . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process to form the benzothiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,5,6-trifluorobenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4,5,6-trifluorobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
- 2-Amino-4,6-difluorobenzothiazole
- 2-Amino-6-fluorobenzothiazole
- 2-Aminobenzothiazole
Comparison: Compared to its analogs, 2-Amino-4,5,6-trifluorobenzothiazole is unique due to the presence of three fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
4,5,6-trifluoro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2S/c8-2-1-3-6(5(10)4(2)9)12-7(11)13-3/h1H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOMJCFVDCQUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C2=C1SC(=N2)N)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368058 | |
Record name | 2-Amino-4,5,6-trifluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24840996 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328037-32-7 | |
Record name | 2-Amino-4,5,6-trifluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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